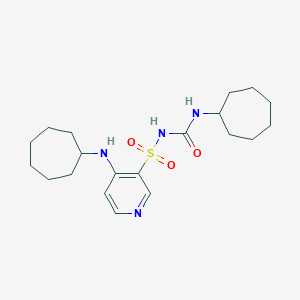

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea

Übersicht

Beschreibung

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

CHIR-99021 acts as a selective inhibitor of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, which regulates various cellular processes by phosphorylating its substrates. N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea has two isoforms, N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaα and N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaβ, which have overlapping and distinct functions. CHIR-99021 inhibits both isoforms of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by binding to the ATP-binding site, thereby preventing the phosphorylation of its substrates. The inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by CHIR-99021 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.

Biochemische Und Physiologische Effekte

CHIR-99021 has various biochemical and physiological effects, including the inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea activity, the activation of the Wnt/β-catenin pathway, the induction of cell cycle arrest and apoptosis, the promotion of insulin sensitivity and β-cell proliferation, and the protection against neurotoxicity. These effects have been extensively studied in various in vitro and in vivo models, demonstrating the potential therapeutic applications of CHIR-99021 in various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

CHIR-99021 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also commercially available, making it easily accessible for researchers. However, CHIR-99021 has some limitations, including its relatively high cost, which may limit its use in large-scale experiments. Additionally, CHIR-99021 may have off-target effects, which may complicate the interpretation of experimental results.

Zukünftige Richtungen

For research will provide valuable insights into the potential therapeutic applications of CHIR-99021 and its underlying mechanisms of action.

Wissenschaftliche Forschungsanwendungen

CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, CHIR-99021 has been shown to improve glucose homeostasis by increasing insulin sensitivity and promoting β-cell proliferation. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and protect against neurotoxicity.

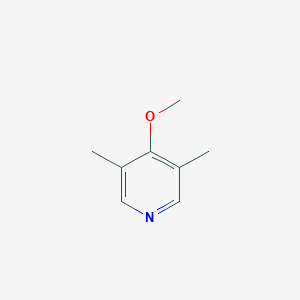

Eigenschaften

CAS-Nummer |

143214-66-8 |

|---|---|

Produktname |

N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |

Molekularformel |

C20H32N4O3S |

Molekulargewicht |

408.6 g/mol |

IUPAC-Name |

1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |

InChI |

InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |

InChI-Schlüssel |

DWUSHNAJJBZDFT-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |

Kanonische SMILES |

C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |

Andere CAS-Nummern |

143214-66-8 |

Synonyme |

BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.